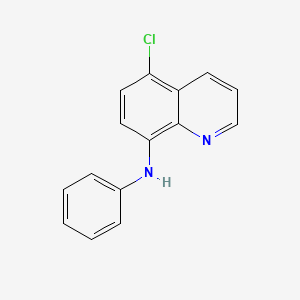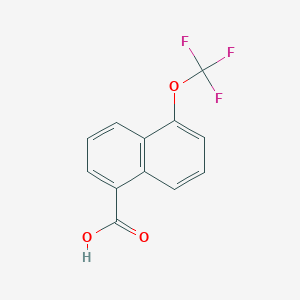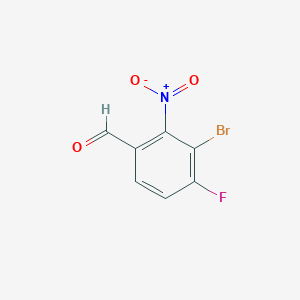
3-Bromo-4-fluoro-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of 3-Bromo-4-fluoro-2-nitrobenzaldehyde typically begins with the nitration of 3-Bromo-4-fluorobenzaldehyde. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Bromination: Another route involves the bromination of 4-Fluoro-2-nitrobenzaldehyde using bromine in the presence of a suitable catalyst to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the controlled addition of bromine and nitro groups to the benzaldehyde ring under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the electron-withdrawing effects of the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate.
Major Products:
Reduction: 3-Bromo-4-fluoro-2-aminobenzaldehyde.
Oxidation: 3-Bromo-4-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-4-fluoro-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-nitrobenzaldehyde is largely determined by its functional groups. The nitro group is highly electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. The bromine and fluorine atoms can influence the compound’s reactivity and stability through inductive and resonance effects.
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzaldehyde
- 4-Fluoro-3-nitrobenzaldehyde
- 3-Bromo-4-nitrobenzaldehyde
Uniqueness: 3-Bromo-4-fluoro-2-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the benzaldehyde ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H3BrFNO3 |
|---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-6-5(9)2-1-4(3-11)7(6)10(12)13/h1-3H |
InChI Key |
NILCQIUBFULTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)[N+](=O)[O-])Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


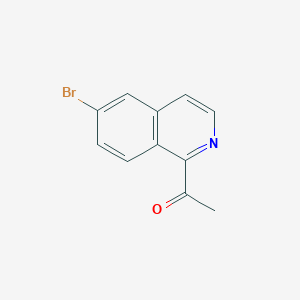
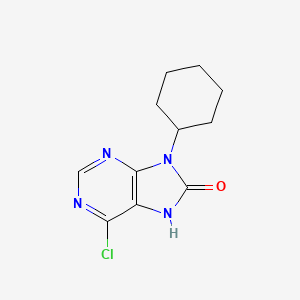

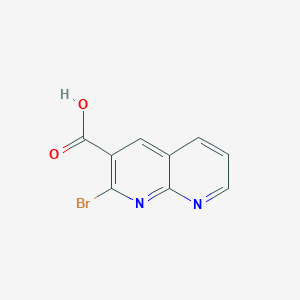
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)




![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
